molecular formula C13H14ClNO4S B2979044 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1428357-02-1

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2979044
CAS No.: 1428357-02-1
M. Wt: 315.77
InChI Key: HTMZKNXGITYJOL-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide (CAS 1428357-02-1) is a substituted N-phenyl sulfonamide compound of interest in early-stage oncology research for its potential to inhibit the WDR5-MYC protein-protein interaction . The MYC oncogene is a transcription factor overexpressed in a majority of malignancies and is a key driver of tumorigenesis by controlling genes linked to cell growth, metabolism, and proliferation . This compound is designed to target the WBM site of the WD40-repeat protein WDR5, thereby disrupting the recruitment of MYC to chromatin and blocking its access to target genes required for the onset and maintenance of the tumorigenic state . With a molecular formula of C13H14ClNO4S and a molecular weight of 315.77, it is supplied as a high-purity compound for research purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Primary Research Applications: • Investigation of MYC-driven oncogenesis mechanisms. • Early-stage discovery of novel cancer therapeutics, particularly for cancers with MYC dysregulation such as ovarian, breast, colorectal, and pancreatic cancers . • Study of protein-protein interaction inhibition as a therapeutic strategy.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-18-12-3-2-11(14)8-13(12)20(16,17)15-6-4-10-5-7-19-9-10/h2-3,5,7-9,15H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMZKNXGITYJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Substitution reactions to introduce the chloro and methoxy groups.

    Coupling: Coupling with the furan ring through an ethyl linker.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound can exert antibacterial effects. Additionally, the furan ring and chloro group may interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

5-Chloro-N-[2-(Furan-3-yl)ethyl]thiophene-2-sulfonamide (BG16084)

  • Structure : Replaces the benzene ring with a thiophene ring.
  • Molecular Formula: C₁₀H₁₀ClNO₃S₂ (MW: 291.77 g/mol) .
  • Key Differences :
    • Aromatic Ring : Thiophene (sulfur-containing heterocycle) vs. benzene. Thiophene’s larger atomic radius and lower electronegativity may alter π-π stacking interactions and solubility.
    • Bioactivity : Thiophene-based sulfonamides are often explored for antimicrobial activity, whereas the benzene derivative is studied for NLRP3 inflammasome inhibition .

Glibenclamide (5-Chloro-N-(2-((4-((Cyclohexylamino)carbonyl)aminosulfonyl)phenyl)ethyl)-2-methoxybenzamide)

  • Structure : Features a cyclohexylurea group and a 4-sulfamoylphenyl ethyl chain .
  • Key Differences :
    • Substituents : The cyclohexylurea moiety in glibenclamide enhances binding to sulfonylurea receptors (SUR1), making it a potent antidiabetic drug.
    • Bioactivity : Unlike the target compound, glibenclamide’s mechanism involves ATP-sensitive potassium channel inhibition, highlighting how nitrogen substituents dictate therapeutic targets .

N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamides

  • Example : 5-Chloro-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide .
  • Key Differences: Sulfur vs. Oxygen: The sulfanyl (SH) group in this analogue may increase reactivity but reduce metabolic stability compared to the methoxy group in the target compound.

5-Chloro-N-(2-(Furan-3-yl)-2-Hydroxyethyl)-2-methoxybenzenesulfonamide

  • Structure: Adds a hydroxyl group to the ethyl linker (CAS 1396857-30-9; C₁₃H₁₄ClNO₅S, MW: 331.77 g/mol) .
  • Hydrogen Bonding: The additional -OH may enhance target binding in hydrophilic environments .

Structural-Activity Relationship (SAR) Insights

  • Furan vs. Thiophene : The furan-3-yl ethyl group in the target compound provides moderate electron-donating effects, which may stabilize interactions with hydrophobic pockets in the NLRP3 inflammasome. Thiophene analogues, while structurally similar, exhibit divergent bioactivity due to sulfur’s polarizability .
  • Chloro-Methoxy Substitution : The 5-chloro-2-methoxy pattern on benzene is critical for NLRP3 inhibition, as seen in related compounds like MCC950 . Removal of the methoxy group reduces potency by ~10-fold .
  • Nitrogen Substituents : Bulky groups (e.g., cyclohexylurea in glibenclamide) redirect activity to ion channels, whereas smaller groups (e.g., furan-ethyl) favor inflammasome targets .

Biological Activity

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound with notable potential in medicinal chemistry, particularly for its biological activities. This article examines its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Reduction : Converting nitro groups to amines.
  • Sulfonation : Introducing the sulfonamide group.
  • Substitution : Adding chloro and methoxy groups.
  • Coupling : Forming the furan ring through an ethyl linker.

These reactions yield a compound characterized by its unique functional groups, which may contribute to its biological activities .

The biological activity of this compound primarily stems from its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition mimics para-aminobenzoic acid (PABA), leading to antibacterial effects. Additionally, the presence of the furan ring and chloro group may interact with various molecular targets, enhancing its overall biological profile .

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structural characteristics allow it to be effective against various bacterial strains. Studies have shown that derivatives with similar structures often demonstrate potent antibacterial activity, making this compound a candidate for further investigation in antibiotic development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzofuran have shown significant cytotoxicity against various cancer cell lines, including ME-180 and A549. The introduction of specific functional groups has been linked to increased antiproliferative activity, suggesting that modifications to the structure can enhance therapeutic efficacy .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549TBDInhibition of tubulin polymerization
Benzofuran DerivativeME-1800.19Induction of apoptosis
Benzofuran AnalogueHT-290.23Cell cycle arrest at G2/M phase

The above table summarizes findings from research on similar compounds that highlight their potential in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest .

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